Antimalarial Activity: Derivatives like α-(7-Bromo-1,5-naphthyridin-4-yl)-α-(piperidin-2′-yl)methanol, di-Mannich bases of 4-(7′-bromo-1′,5′-naphthyridin-4′-yl)-aminophenol, and N4-substituted 7-bromo-1,5-naphthyridin-4-amines have shown promising antimalarial activity against Plasmodium falciparum and Plasmodium vinckei vinckei. [, , ]
Aurora Kinase Inhibitors: 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas, particularly 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, exhibited excellent inhibitory activities against Aurora kinases A and B, marking them as potential candidates for anticancer agents targeting malignant cell proliferation. []
Tau Pathology PET Tracers: N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines emerged as potential PET tracers for tau pathology in Alzheimer's disease. This discovery stemmed from optimizing the pharmacokinetic profile of initial fluoroalkyl-substituted quinoline tau binding ligands. []
HIV Integrase Inhibitors: 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have shown potent inhibitory activity against HIV integrase, a critical enzyme for viral replication. []
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4